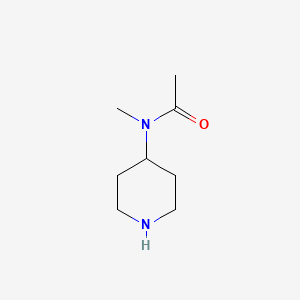
N-methyl-N-(piperidin-4-yl)acetamide
Overview
Description
“N-methyl-N-(piperidin-4-yl)acetamide” is a chemical compound with the CAS Number: 83180-55-6 . It has a molecular weight of 156.23 and its IUPAC name is N-methyl-N-(4-piperidinyl)acetamide .
Molecular Structure Analysis
The InChI code for “N-methyl-N-(piperidin-4-yl)acetamide” is 1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 . This indicates that the compound has a structure of eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom.
Physical And Chemical Properties Analysis
“N-methyl-N-(piperidin-4-yl)acetamide” has a molecular weight of 156.23 . The InChI code is 1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 .
Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various drugs. The synthesis of N-methyl-N-(piperidin-4-yl)acetamide can lead to the formation of substituted piperidines, which are present in over twenty classes of pharmaceuticals . These compounds are integral in creating new molecules with potential therapeutic effects.
Development of Anticancer Agents
Research indicates that piperidine derivatives, including N-methyl-N-(piperidin-4-yl)acetamide , are explored for their anticancer properties . They may inhibit cancer cell growth or interfere with specific pathways essential for tumor development.
Antiviral Research
Piperidine compounds are studied for their antiviral capabilitiesN-methyl-N-(piperidin-4-yl)acetamide could be a precursor in synthesizing agents that target viral replication or protein function, contributing to the development of new antiviral drugs .
Antimalarial Activity
The structural motif of piperidine is often found in compounds with antimalarial activity. Derivatives of N-methyl-N-(piperidin-4-yl)acetamide might be used to create treatments that are effective against resistant strains of malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives are known to possess antimicrobial and antifungal propertiesN-methyl-N-(piperidin-4-yl)acetamide could be utilized to develop new agents that combat a range of bacterial and fungal infections .
Analgesic and Anti-inflammatory Uses
The compound’s derivatives may act on the central nervous system to provide pain relief or reduce inflammation, making them potential candidates for analgesic and anti-inflammatory medications .
Neurodegenerative Disease Treatment
There is ongoing research into the use of piperidine derivatives in treating neurodegenerative diseases like Alzheimer’sN-methyl-N-(piperidin-4-yl)acetamide might contribute to the synthesis of drugs that can alleviate symptoms or slow disease progression .
Psychiatric Disorder Management
Compounds containing the piperidine structure are being investigated for their potential in managing psychiatric disordersN-methyl-N-(piperidin-4-yl)acetamide could lead to the creation of new antipsychotic drugs that help treat conditions such as schizophrenia .
properties
IUPAC Name |
N-methyl-N-piperidin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)8-3-5-9-6-4-8/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQXPTUMTGDBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614327 | |
| Record name | N-Methyl-N-(piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(piperidin-4-yl)acetamide | |
CAS RN |
83180-55-6 | |
| Record name | N-Methyl-N-(piperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



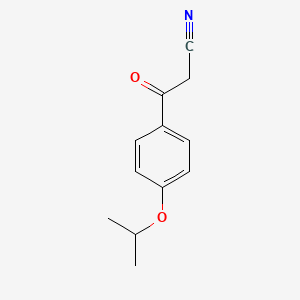

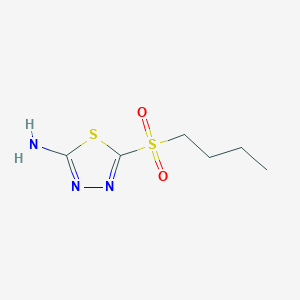
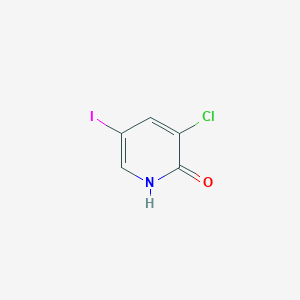

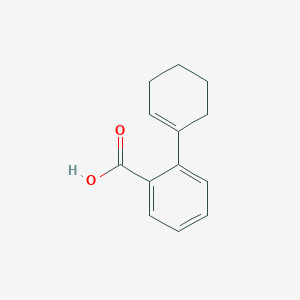
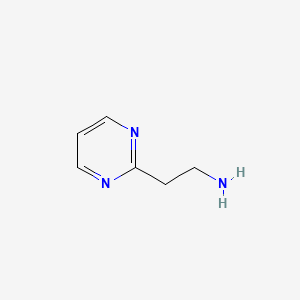


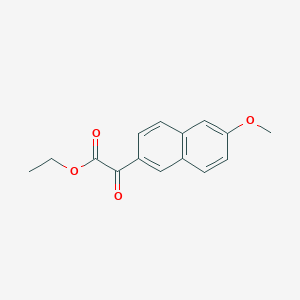

![Thieno[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1321774.png)